Cas no 116889-48-6 (10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene)

116889-48-6 structure
Nom du produit:10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene Propriétés chimiques et physiques
Nom et identifiant
-
- 7H-Pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine, 7-phenyl-
- 7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine
- 10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene
- SMR000060870
- Z56801537
- SR-01000506556
- F0239-0981
- TimTec1_001567
- CHEMBL1712652
- 10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene
- NCGC00038481-02
- HMS1538H05
- HMS2501E05
- EN300-18216525
- 10-Phenyl-3,4,5,6,8,10,11-heptazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
- 116889-48-6
- SR-01000506556-1
- AKOS001032809
- AG-690/12885576
- 7-phenyl-7H-pyrazolo[4,3-e]tetrazolo[1,5-c]pyrimidine
- MLS000054503
-
- Piscine à noyau: InChI=1S/C11H7N7/c1-2-4-8(5-3-1)18-10-9(6-13-18)11-14-15-16-17(11)7-12-10/h1-7H
- La clé Inchi: NIVWUWZWXFYQDN-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 237.07629325Da
- Masse isotopique unique: 237.07629325Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 306
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 73.8Ų
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18216525-0.1g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 0.1g |
$653.0 | 2023-09-19 | |
Enamine | EN300-18216525-1.0g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 1.0g |
$743.0 | 2023-07-10 | |
Enamine | EN300-18216525-1g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 1g |
$743.0 | 2023-09-19 | |
Enamine | EN300-18216525-0.25g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 0.25g |
$683.0 | 2023-09-19 | |
Enamine | EN300-18216525-5.0g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 5.0g |
$2152.0 | 2023-07-10 | |
Enamine | EN300-18216525-5g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 5g |
$2152.0 | 2023-09-19 | |
Enamine | EN300-18216525-0.5g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 0.5g |
$713.0 | 2023-09-19 | |
Enamine | EN300-18216525-10.0g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 10.0g |
$3191.0 | 2023-07-10 | |
Enamine | EN300-18216525-0.05g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 0.05g |
$624.0 | 2023-09-19 | |
Enamine | EN300-18216525-2.5g |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene |
116889-48-6 | 90% | 2.5g |
$1454.0 | 2023-09-19 |
10-phenyl-3,4,5,6,8,10,11-heptaazatricyclo7.3.0.0,2,6dodeca-1(9),2,4,7,11-pentaene Littérature connexe
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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